

Spectroscopic Profile of Lagotisoide D: A Technical Guide

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Compound of Interest

Compound Name: Lagotisoide D

Cat. No.: B2404458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lagotisoide D**, an iridoid glycoside isolated from *Lagotis yunnanensis*. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Lagotisoide D is chemically identified as 6-O- α -L-(4''-O-E-3'',4''-dimethoxycinnamoyl)rhamnopyranosylcatalpol.

Property	Value
Molecular Formula	C ₃₂ H ₄₂ O ₁₇
Molecular Weight	698.24 g/mol
Appearance	Amorphous Powder
Optical Rotation	[α] _D ²⁰ -168.5° (c 0.345, MeOH)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Lagotisoide D**.

Mass Spectrometry (MS)

High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of **Lagotisoide D**.

Ion	m/z (found)	m/z (calculated)	Formula
[M+Na] ⁺	698.2449	698.2422	C ₃₂ H ₄₂ O ₁₇ Na

Key Fragmentation Data (EI-MS):

m/z	Relative Intensity (%)	Fragment
683	2.5	[M] ⁺
638	10.5	[M – 2 × OCH ₃] ⁺
325	4.8	
207	8.8	[CH(OMe)CH=CH-COOH-1] ⁺
147	100	
80	3.4	

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in **Lagotisoide D**.

Wavenumber (cm ⁻¹)	Functional Group
3375	O-H (hydroxyl) stretching
1710	C=O (α,β-unsaturated ester) stretching
1635	C=C (alkene) stretching
1598, 1508	C=C (aromatic ring) stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were recorded in CDCl_3 at 500 MHz and 125 MHz, respectively.

Table 1: ^1H NMR Spectroscopic Data for **Lagotisoide D** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.08	d	8.9
3	6.38	dd	6.0, 1.8
4	5.06	dd	6.0, 5.0
5	2.43	m	
6	4.03	dd	8.0, 2.0
7	-	-	-
8	-	-	-
9	2.56	dd	9.2, 8.0
10	3.81	d	13.2
1'	-	-	-
2'	-	-	-
3'	3.41	dd	9.1, 8.0
4'	-	-	-
5'	3.31	m	
6'	3.90	dd	12.0, 2.0
1''	-	-	-
2''	-	-	-
3''	-	-	-
4''	5.12	t	10.0
5''	3.66	m	
6''	-	-	-
1'''	-	-	-
2'''	-	-	-

3"	-	-	-
4"	-	-	-
5"	7.18	dd	8.4, 1.9
6"	-	-	-
7"	-	-	-
8"	-	-	-
3"-OMe	3.85	s	
4"-OMe	3.86	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Lagotisoide D** (125 MHz, CDCl_3)

Position	δC (ppm)
1	95.6
3	142.7
4	110.2
5	45.9
6	82.5
7	61.2
8	62.8
9	48.7
10	69.1
1'	99.1
2'	72.3
3'	74.5
4'	71.2
5'	72.8
6'	63.5
1''	100.2
2''	71.8
3''	71.5
4''	74.1
5''	69.8
6''	18.2
1'''	127.3
2'''	111.2

3"	149.5
4"	151.8
5"	123.1
6"	110.1
7"	145.2
8"	115.9
9"	167.1
3"-OMe	56.1
4"-OMe	56.2

Experimental Protocols

Plant Material and Extraction

The whole plants of *Lagotis yunnanensis* were collected and dried. The dried plant material (8 kg) was extracted with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a residue. This residue was then suspended in water and partitioned successively with chloroform and n-butanol.

Isolation of Lagotisoide D

The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and further purified by repeated silica gel chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure **Lagotisoide D**.

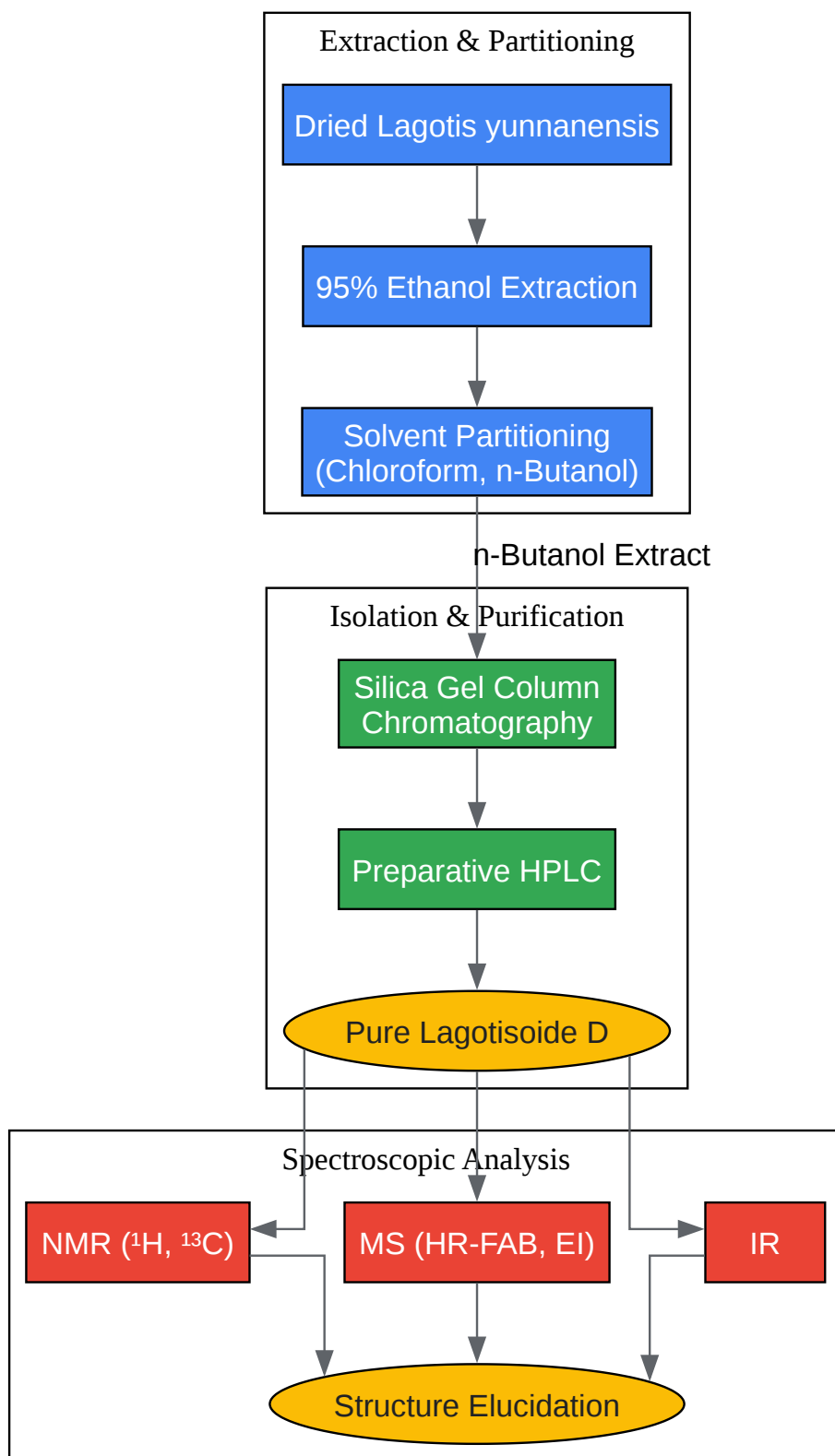
Spectroscopic Analysis

- NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.
- MS spectra were obtained on a VG Autospec-3000 mass spectrometer.

- IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.
- Optical rotation was measured with a Horiba SEPA-300 polarimeter.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of **Lagotisoide D**.



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